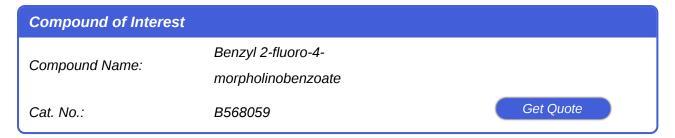


# Application Notes and Protocols: Morpholine Addition to Fluorobenzenes

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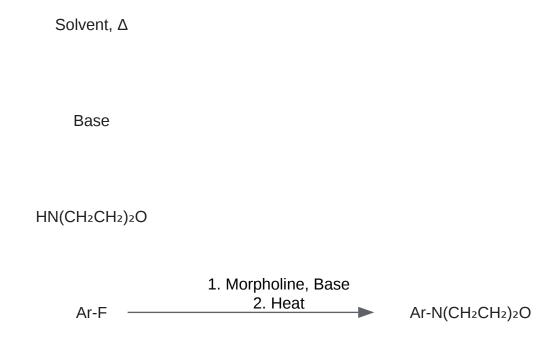
This document provides detailed experimental procedures for the addition of morpholine to fluorobenzenes, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. Two primary synthetic routes are discussed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

## **Nucleophilic Aromatic Substitution (SNAr)**

The SNAr reaction is a powerful method for the amination of aryl fluorides, particularly when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the fluorine atom. The high electronegativity of fluorine makes it an excellent leaving group in this context.

### **General Reaction Scheme:**





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Caption: General scheme for the SNAr reaction of a fluorobenzene with morpholine.

## Experimental Protocol 1: SNAr of an Activated Fluorobenzene (3,4-Difluoronitrobenzene)

This protocol describes the highly efficient and selective monosubstitution of morpholine onto 3,4-difluoronitrobenzene, yielding 3-fluoro-4-morpholinonitrobenzene, an intermediate for the antibiotic linezolid[1].

#### Materials:

- 3,4-Difluoronitrobenzene
- Morpholine
- Sodium Carbonate (Na₂CO₃)
- Solvent (e.g., Acetonitrile or DMSO)

#### Procedure:



- To a reaction flask, add 3,4-difluoronitrobenzene (1.0 eq).
- Add morpholine (1.4 eq) and sodium carbonate (0.052 eq).
- Add the solvent and heat the mixture to 78 °C.
- Stir the reaction for 6 hours.
- After completion, cool the reaction mixture and quench with water.
- The product can be isolated by filtration or extraction with a suitable organic solvent, followed by washing and drying.

Quantitative Data Summary (SNAr):

Fluorobenzene Substrate	Product	Conditions	Yield (%)	Reference
3,4- Difluoronitrobenz ene	3-Fluoro-4- morpholinonitrob enzene	Morpholine, Na₂CO₃, 78°C, 6h	>98	[1]
1-Fluoro-4- nitrobenzene	4-(4- Nitrophenyl)thio morpholine*	Thiomorpholine, Et₃N, ACN, 85°C, 12h	95	[2]

<sup>\*</sup> Note: This reaction uses thiomorpholine, a close structural analog of morpholine, demonstrating the general applicability of the method.

## Experimental Protocol 2: Ruthenium-Catalyzed SNAr of Non-Activated Fluorobenzenes

For fluorobenzenes lacking strong electron-withdrawing groups, a transition-metal-catalyzed SNAr approach can be employed. The following is based on a ruthenium-catalyzed protocol[3].

### Materials:

Fluorobenzene derivative



- Morpholine
- Ru(cod)(2-methylallyl)2
- 1,5-Bis(diphenylphosphino)pentane (DPPPent)
- Triflic acid (TfOH)
- Dioxane

#### Procedure:

- In a glovebox, prepare the ruthenium catalyst by mixing Ru(cod)(2-methylallyl)<sub>2</sub> (5 mol%), DPPPent (7 mol%), and TfOH (10 mol%) in dioxane.
- In a separate reaction vessel, add the fluorobenzene (5.0 eq) and morpholine (1.0 eq).
- Add the prepared catalyst solution to the substrate mixture.
- Seal the vessel and heat the reaction mixture as required.
- Upon completion, the product can be isolated using standard purification techniques such as column chromatography.

Quantitative Data Summary (Ru-Catalyzed SNAr):



Fluorobenzene Substrate	Product	Conditions	Yield (%)	Reference
Fluorobenzene	N- Phenylmorpholin e	Ru cat., Dioxane	71	[3]
m-Fluorotoluene	N-(m- Tolyl)morpholine	Ru cat., Dioxane	79	[3]
4-Fluoro-o- xylene	N-(3,4- Dimethylphenyl) morpholine	Ru cat., Dioxane	55	[3]
p-Fluoroanisole	N-(4- Methoxyphenyl) morpholine	Ru cat., Dioxane, Et₃N	60	[3]

## **Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While it is a highly versatile method for aryl halides in general, its application with aryl fluorides is less common due to the high strength of the C-F bond. The reaction typically proceeds more readily with aryl chlorides, bromides, iodides, and triflates.

## **General Reaction Scheme:**

Pd catalyst, Ligand

Ar-X (X = Cl, Br, I, OTf)

Base, Solvent, 
$$\Delta$$

Ar-N(CH<sub>2</sub>CH<sub>2</sub>)<sub>2</sub>O

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Caption: General scheme for the Buchwald-Hartwig amination.



## Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination of Aryl Halides

This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine and serves as a general guideline for the Buchwald-Hartwig reaction[4].

#### Materials:

- Aryl halide (e.g., 4-chlorotoluene)
- Morpholine
- Bis(dibenzylideneacetone)palladium(0) (Pd(dba)<sub>2</sub>)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (degassed)

#### Procedure:

- To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)<sub>2</sub> (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
- Add degassed toluene and stir the mixture at room temperature for 5 minutes.
- Add the aryl halide (1.0 eq) and morpholine (1.5 eq) in one portion.
- Heat the resulting mixture at reflux for 6 hours.
- Cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

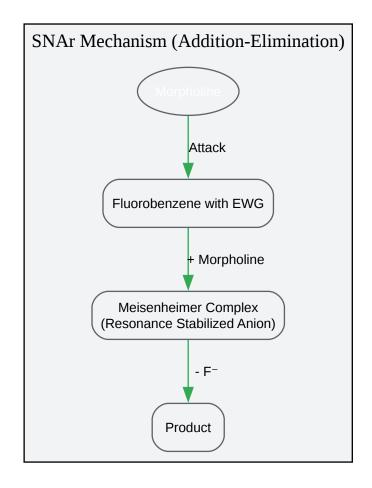


Quantitative Data Summary (Buchwald-Hartwig Amination of Various Aryl Halides):

Aryl Halide Substrate	Product	Conditions	Yield (%)	Reference
4-Chlorotoluene	4-(p- Tolyl)morpholine	Pd(dba)², XPhos, NaOtBu, Toluene, reflux	94	[4]
4-Bromo-N,N- dimethylaniline	4-(4- (Dimethylamino) phenyl)morpholin e	Pd/NHC cat., tBuOK, Toluene, 85°C	High (NMR)	
6-Bromo-2- (aryl)-4- (trifluoromethyl)q uinoline	6-Morpholino-2- (aryl)-4- (trifluoromethyl)q uinoline	Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C	60-88	_

# Signaling Pathways and Experimental Workflows Reaction Mechanism Diagrams

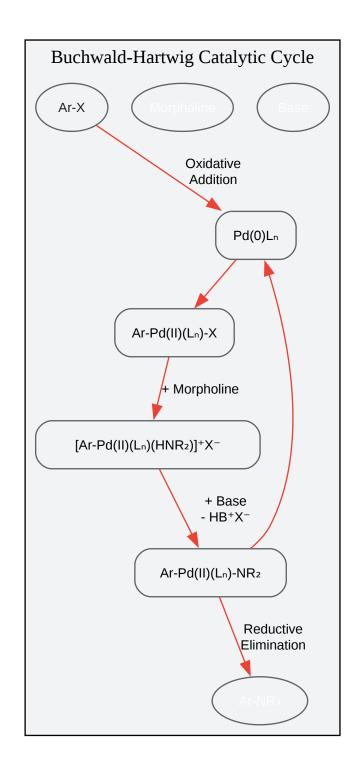




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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).



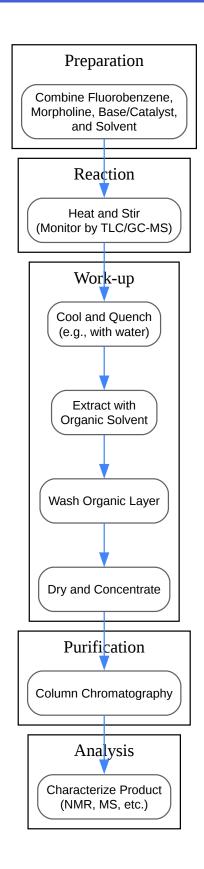


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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

## **Experimental Workflow Diagram**





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Caption: General experimental workflow for morpholine addition to fluorobenzenes.



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